molecular formula C19H21NO2S2 B12577196 2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide CAS No. 184962-73-0

2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide

Cat. No.: B12577196
CAS No.: 184962-73-0
M. Wt: 359.5 g/mol
InChI Key: FBNHIBNIVXGRRB-UHFFFAOYSA-N
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Description

2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide is an organic compound characterized by the presence of two 4-(methylsulfanyl)phenyl groups attached to a central butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with 4-hydroxybutanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the carbonyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}aceto hydrazide
  • (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone
  • [4-(Methylsulfanyl)phenyl]acetic acid

Uniqueness

2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide is unique due to its specific structural features, such as the presence of two 4-(methylsulfanyl)phenyl groups and a central butanamide structure

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

184962-73-0

Molecular Formula

C19H21NO2S2

Molecular Weight

359.5 g/mol

IUPAC Name

2-[bis(4-methylsulfanylphenyl)methylidene]-4-hydroxybutanamide

InChI

InChI=1S/C19H21NO2S2/c1-23-15-7-3-13(4-8-15)18(17(11-12-21)19(20)22)14-5-9-16(24-2)10-6-14/h3-10,21H,11-12H2,1-2H3,(H2,20,22)

InChI Key

FBNHIBNIVXGRRB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=C(CCO)C(=O)N)C2=CC=C(C=C2)SC

Origin of Product

United States

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